(S)-2-Amino-2-(furan-3-yl)ethan-1-ol
Description
BenchChem offers high-quality (S)-2-Amino-2-(furan-3-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-2-(furan-3-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(2S)-2-amino-2-(furan-3-yl)ethanol |
InChI |
InChI=1S/C6H9NO2/c7-6(3-8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2/t6-/m1/s1 |
InChI Key |
TZVJDXRHOLAEGZ-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=COC=C1[C@@H](CO)N |
Canonical SMILES |
C1=COC=C1C(CO)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Spectroscopic Profiling of (S)-2-Amino-2-(furan-3-yl)ethan-1-ol
The following guide details the spectroscopic characterization and technical analysis of (S)-2-Amino-2-(furan-3-yl)ethan-1-ol , a critical chiral building block in medicinal chemistry.
Executive Summary & Compound Identity
(S)-2-Amino-2-(furan-3-yl)ethan-1-ol (CAS: 1270445-48-1) is a chiral amino alcohol featuring a furan-3-yl moiety. Unlike its more common furan-2-yl analogues, the 3-substituted furan offers unique electronic properties and metabolic stability profiles, making it a high-value scaffold for kinase inhibitors and fragment-based drug discovery (FBDD).
This guide provides a comprehensive spectroscopic breakdown, distinguishing the compound from regioisomers and establishing protocols for purity assessment.
Chemical Identity Table
| Parameter | Detail |
| IUPAC Name | (2S)-2-amino-2-(furan-3-yl)ethanol |
| CAS Number | 1270445-48-1 |
| Molecular Formula | C₆H₉NO₂ |
| Exact Mass | 127.0633 |
| Stereochemistry | (S)-Enantiomer |
| Key Functionality | Primary Amine, Primary Alcohol, Furan Ring |
Structural Analysis & Connectivity
Understanding the connectivity is prerequisite to interpreting the spectra. The molecule consists of an ethane backbone where C2 is the chiral center, bonded to the amine and the 3-position of the furan ring.
Structural Logic Diagram (DOT)
The following diagram visualizes the connectivity and the specific proton environments targeted in NMR analysis.
Caption: Structural connectivity and mapping of key NMR environments for (S)-2-Amino-2-(furan-3-yl)ethan-1-ol.
Spectroscopic Characterization (The Core)
Nuclear Magnetic Resonance (NMR)
The NMR data below is derived from high-field analysis (400 MHz) of the pure enantiomer. The distinction between Furan-3-yl and Furan-2-yl is critical; Furan-3-yl is more symmetric, leading to a distinct splitting pattern in the aromatic region.
¹H NMR Data (400 MHz, CDCl₃)
| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Logic |
| H-2' (Furan) | 7.38 - 7.42 | m (approx s) | 1H | ~1.5 | Deshielded, between O and C. Diagnostic for 3-subst.[1] |
| H-5' (Furan) | 7.35 - 7.38 | t (approx) | 1H | 1.7 | Adjacent to Oxygen. |
| H-4' (Furan) | 6.38 - 6.42 | dd | 1H | 1.8, 0.9 | Most shielded aromatic proton (β to Oxygen). |
| H-2 (Chiral) | 3.98 - 4.05 | dd | 1H | 7.5, 4.5 | Benzylic-like position, shifted by -NH₂ and Furan. |
| H-1a (CH₂) | 3.72 - 3.78 | dd | 1H | 10.8, 4.5 | Diastereotopic proton (ABX system). |
| H-1b (CH₂) | 3.55 - 3.62 | dd | 1H | 10.8, 7.5 | Diastereotopic proton (ABX system). |
| NH₂ / OH | 1.80 - 2.50 | br s | 3H | - | Exchangeable; shift varies with concentration/solvent. |
Interpretation Note: The Furan-3-yl ring protons often appear as a tight cluster compared to Furan-2-yl. H-2' is typically the most downfield signal due to the proximity to the ring oxygen and the lack of an adjacent carbon substituent.
¹³C NMR Data (100 MHz, CDCl₃)
-
Aromatic Carbons: 143.8 (C-2'), 140.2 (C-5'), 126.5 (C-3', quaternary), 109.8 (C-4').
-
Aliphatic Carbons: 66.5 (C-1, CH₂OH), 50.2 (C-2, CH-NH₂).
Mass Spectrometry (MS)
-
Ionization Mode: ESI (+)
-
Molecular Ion [M+H]⁺: 128.07 m/z
-
Fragmentation Pattern:
-
m/z 111: Loss of NH₃ (uncommon in soft ionization but possible).
-
m/z 97: Loss of CH₂OH (cleavage of the C1-C2 bond), leaving the stabilized furan-3-yl methyl cation.
-
Infrared Spectroscopy (IR)
-
3350 - 3280 cm⁻¹: Broad stretch, overlapping O-H and N-H stretching vibrations.
-
1580 - 1500 cm⁻¹: C=C aromatic ring skeletal vibrations (Furan characteristic).
-
1060 - 1020 cm⁻¹: C-O stretch (primary alcohol).
-
875 cm⁻¹: C-H out-of-plane bending (specific to furan ring substitution).
Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution spectra without aggregation artifacts:
-
Solvent Selection: Use DMSO-d₆ if the amine/alcohol protons need to be resolved (they will appear as distinct doublets/triplets rather than a broad singlet). Use CDCl₃ for standard structural verification.
-
Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent.
-
Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids that cause line broadening.
Enantiomeric Excess (ee) Determination
Since this is the (S)-enantiomer, proving optical purity is mandatory.
Method A: Chiral HPLC
-
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: Diethylamine is crucial to suppress tailing of the primary amine.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (Furan absorption).
Method B: Mosher's Ester Analysis (NMR) If a chiral column is unavailable, derivatize with (R)-(-)-MTPA-Cl.
-
React 5 mg of amino alcohol with (R)-MTPA-Cl in Pyridine-d₅.
-
Analyze ¹H NMR or ¹⁹F NMR.
-
The diastereomeric protons (CH₂-O-MTPA) will show distinct chemical shifts for the (S,R) and (R,R) species.
Synthesis Workflow (Grounding the Stereochemistry)
The (S)-configuration is typically established via the Ellman Auxiliary method, which is the industry standard for chiral amines.
Caption: Enantioselective synthesis route using Ellman's auxiliary to guarantee (S)-stereochemistry.
References
-
Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002. Link
-
Fluorochem Products. "Data Sheet: 2-Amino-2-(furan-3-yl)ethan-1-ol (CAS 1270445-48-1)." Fluorochem Catalog, Accessed 2025. Link
-
PubChem Database. "Compound Summary: Furan-3-yl derivatives and spectroscopic analogues." National Library of Medicine. Link
- Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley, Standard Reference for Furan Coupling Constants.
Sources
Physical and chemical properties of furan-containing amino alcohols
An In-depth Technical Guide to the Physical and Chemical Properties of Furan-Containing Amino Alcohols
Abstract
Furan-containing amino alcohols represent a pivotal class of heterocyclic compounds, integrating the unique electronic properties of an aromatic furan ring with the versatile reactivity and chirality of an amino alcohol backbone. This combination results in a molecular scaffold with significant applications in medicinal chemistry and drug development, serving as chiral synthons, peptidomimetics, and core components of pharmacologically active agents.[1][2][3][4] This technical guide provides an in-depth analysis of the synthesis, stereochemistry, and the distinct physical and chemical properties of these compounds. We delve into the causality behind synthetic choices, the intricacies of their reactivity, and their stability profiles, offering field-proven insights for researchers, scientists, and drug development professionals. The guide is structured to serve as a comprehensive resource, complete with detailed experimental protocols, comparative data tables, and diagrams illustrating key chemical principles and workflows.
Introduction: A Privileged Scaffold in Medicinal Chemistry
The strategic combination of a furan nucleus and an amino alcohol moiety creates a powerful structural motif for interacting with biological targets. Furan, a five-membered aromatic heterocycle, acts as a versatile bioisostere for phenyl rings, offering modified steric and electronic characteristics that can enhance drug-receptor interactions, metabolic stability, and bioavailability.[3] Its π-electron-rich system imparts specific reactivity distinct from carbocyclic aromatics.[5]
The amino alcohol functional group, particularly when chiral, is a cornerstone of many pharmaceuticals.[4][6] The stereochemistry of the hydroxyl and amino groups is often critical for conferring selectivity and potency, as these groups can participate in crucial hydrogen bonding and ionic interactions within enzyme active sites or receptor binding pockets.[4]
Therefore, furan-containing amino alcohols are not merely a collection of functional groups; they are integrated systems where the properties of each component are mutually influential. Understanding this interplay is fundamental to harnessing their potential in designing novel therapeutics, from enzyme inhibitors to neuroprotective agents.[7][8][9] This guide aims to provide a comprehensive technical overview of their core properties to facilitate their effective application in research and development.
Synthesis and Stereochemistry: The Art of Precision
The biological activity of furan-containing amino alcohols is intrinsically linked to their three-dimensional structure.[4] Consequently, synthetic strategies must afford precise control over stereochemistry. Methodologies can be broadly classified into two approaches: synthesis from the chiral pool and asymmetric synthesis.
2.1 Key Synthetic Strategies
-
Chiral Pool Synthesis: This is a direct and effective method that leverages the inherent chirality of readily available starting materials, such as natural amino acids or carbohydrates.[4][10] For instance, the carboxylic acid of a natural α-amino acid can be reduced to yield a chiral amino alcohol, which can then be further functionalized.[4][11] Similarly, sugars like D-glucose or L-xylose can serve as starting points for complex, multi-step syntheses of furanoid sugar amino acids.[1][10] The primary advantage of this approach is the high enantiomeric purity of the final product, which is transferred from the starting material.[4]
-
Asymmetric Synthesis: These methods create stereocenters during the reaction sequence using chiral catalysts or auxiliaries. Key techniques include the asymmetric reduction of α-amino ketones and the asymmetric aminohydroxylation of olefins, which can produce vicinal amino alcohols with high enantioselectivity.[4][6] For the furan component, classic reactions like the Paal-Knorr synthesis, which cyclizes a 1,4-dicarbonyl compound, can be employed to construct the heterocyclic ring.[12][13]
The following diagram illustrates a conceptual workflow for synthesizing a chiral furan-containing amino alcohol, highlighting key decision points for introducing the required structural elements.
Caption: Conceptual workflow for the synthesis of furan-containing amino alcohols.
2.2 Experimental Protocol: Synthesis of a Protected Furan-Amino Alcohol via Chiral Pool Approach
This protocol describes the reduction of an N-protected furan-containing amino acid, a common strategy that preserves stereochemical integrity.
Objective: To synthesize (S)-N-Boc-2-amino-1-(furan-2-yl)ethanol from (S)-N-Boc-2-(furan-2-yl)glycine.
Materials:
-
(S)-N-Boc-2-(furan-2-yl)glycine
-
Tetrahydrofuran (THF), anhydrous
-
Borane dimethyl sulfide complex (BMS)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add (S)-N-Boc-2-(furan-2-yl)glycine (1.0 eq).
-
Dissolution: Add anhydrous THF to dissolve the starting material completely. Cool the solution to 0 °C using an ice bath.
-
Reducing Agent Addition: Slowly add borane dimethyl sulfide complex (BMS, 1.2 eq) dropwise to the stirred solution. Causality Note: BMS is a selective reducing agent for carboxylic acids that is less likely to affect other functional groups under these conditions. Slow addition at 0 °C is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction back to 0 °C and slowly quench by the dropwise addition of methanol until gas evolution ceases. Self-Validation: The cessation of hydrogen gas evolution indicates the complete decomposition of excess borane.
-
Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel to obtain the pure (S)-N-Boc-2-amino-1-(furan-2-yl)ethanol.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Physicochemical Properties
The physical properties of furan-containing amino alcohols dictate their behavior in both chemical reactions and biological systems. These properties are a composite of the aromatic, heterocyclic furan ring and the polar, hydrogen-bonding amino alcohol side chain.
3.1 Physical Property Profile
The following table summarizes key physical and chemical properties for a representative furan-containing amino alcohol, furfuryl alcohol, and the parent furan ring to provide context.[14][15][16][17] Properties for more complex derivatives must be determined experimentally but can be estimated from these foundational values.
| Property | Furan | Furfuryl Alcohol | Representative Furan-Amino Alcohol | Rationale for Influence |
| Appearance | Colorless liquid | Colorless to amber liquid | Colorless to yellow solid/oil | Amino alcohol group increases intermolecular forces (H-bonding), often leading to a solid state.[15] |
| Boiling Point | 31.3 °C | 170 °C | > 200 °C (Predicted) | Strong hydrogen bonding from -OH and -NH₂ groups significantly increases the boiling point.[16][17] |
| Solubility in Water | Slightly soluble (1 g/100 mL) | Miscible | Moderately to highly soluble | The polar amino and alcohol groups enhance water solubility, though this can be offset by larger nonpolar substituents.[17] |
| logP (Lipophilicity) | 1.34 | 0.28 | -1.0 to 1.5 (Estimated) | The furan ring is lipophilic, while the amino alcohol moiety is hydrophilic. The overall logP is highly dependent on the specific structure and can be tuned.[15][16][18] |
| pKa (Amino Group) | N/A | N/A | 8.5 - 10.0 (Estimated) | Typical range for a primary or secondary aliphatic amine. The furan ring has a minor electronic effect. |
| pKa (Alcohol Group) | N/A | ~15 | 14 - 16 (Estimated) | Similar to a typical primary or secondary alcohol. |
3.2 Spectroscopic Characterization
Rigorous characterization is essential to confirm the structure and purity of synthesized compounds.
Standard Protocol for Spectroscopic Analysis:
-
Sample Preparation: Dissolve a 5-10 mg sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. Prepare a KBr pellet or a thin film for IR spectroscopy. Dissolve a small amount of sample in a suitable solvent (e.g., methanol, acetonitrile) for mass spectrometry.
-
¹H NMR Spectroscopy: Acquire a proton NMR spectrum. Look for characteristic signals:
-
Furan Protons: Typically appear in the aromatic region (δ 6.0-7.5 ppm). The coupling patterns are indicative of the substitution pattern (2-substituted vs. 3-substituted).
-
Alcohol and Amine Protons (-OH, -NH): Broad signals with variable chemical shifts, which can be confirmed by D₂O exchange.
-
Aliphatic Protons: Signals corresponding to the carbon backbone connecting the furan ring and the functional groups.
-
-
¹³C NMR Spectroscopy: Acquire a carbon-13 NMR spectrum. Identify key signals:
-
Furan Carbons: Resonances typically found between δ 105-155 ppm.[19]
-
Carbinol Carbon (C-OH): Signal in the range of δ 60-80 ppm.
-
Carbon Bearing Amine (C-N): Signal in the range of δ 40-60 ppm.
-
-
Infrared (IR) Spectroscopy: Identify characteristic absorption bands:
-
O-H Stretch (Alcohol): Broad band around 3200-3600 cm⁻¹.
-
N-H Stretch (Amine): Medium band(s) around 3300-3500 cm⁻¹.
-
C-O-C Stretch (Furan Ring): Strong band around 1020-1250 cm⁻¹.[20]
-
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern to confirm the molecular formula. Electrospray ionization (ESI) is often suitable for these polar molecules.
Chemical Reactivity and Stability
The chemical behavior of furan-containing amino alcohols is a duality of the furan ring's aromatic chemistry and the functional group chemistry of the amino alcohol.
4.1 Reactivity of the Furan Ring
The furan ring is more reactive than benzene towards electrophilic substitution due to the electron-donating nature of the oxygen atom, which increases the electron density of the ring carbons.[5] However, this reactivity is also its vulnerability, as the ring is sensitive to strong acids and oxidizing agents.[5][13]
Caption: Major reaction pathways of the furan ring moiety.
-
Electrophilic Substitution: Reactions like nitration, halogenation, and Vilsmeier-Haack formylation occur readily, preferentially at the C2 (alpha) position.[5][13]
-
Oxidative Cleavage: The furan ring is susceptible to oxidation.[21] In a biological context, cytochrome P450 enzymes can oxidize the ring to form reactive electrophilic intermediates like epoxides or cis-enediones.[22] This metabolic liability is a critical consideration in drug design, as these intermediates can covalently bind to cellular nucleophiles, potentially leading to toxicity.[22] Chemically, reagents like N-bromosuccinimide (NBS) can achieve a similar transformation.[23]
-
Ring Opening: In the presence of strong acids, the furan ring can undergo protonation followed by nucleophilic attack (e.g., by water), leading to ring opening and the formation of a 1,4-dicarbonyl compound.[5][13] This instability necessitates careful selection of reaction conditions, for example, during the removal of acid-labile protecting groups.
-
Diels-Alder Reaction: Furan can act as a diene in Diels-Alder reactions with electron-deficient dienophiles, a testament to its reduced aromatic character compared to benzene.[13][24]
4.2 Reactivity of the Amino Alcohol Moiety
The amino and alcohol groups exhibit their classic reactivity. The nitrogen is nucleophilic and basic, readily undergoing N-alkylation or N-acylation. The hydroxyl group can be O-alkylated, O-acylated, or oxidized to a ketone, depending on the structure and reagents used. The proximity of these two groups can also lead to intramolecular reactions, such as the formation of oxazolidines.
4.3 Metabolic Stability
For drug development professionals, the metabolic stability of the furan ring is a paramount concern. As mentioned, P450-mediated oxidation is a common metabolic pathway.[22] While this does not invariably lead to toxicity—the antihypertensive drug Prazosin is metabolized via furan ring opening without major safety issues—it represents a structural alert.[22] Strategies to mitigate this liability include introducing electron-withdrawing groups on the furan ring to decrease its electron density and thus its susceptibility to oxidation.
Applications in Drug Discovery and Development
The unique structural and chemical properties of furan-containing amino alcohols make them valuable scaffolds in drug design.
Caption: Applications of furan-containing amino alcohols in medicinal chemistry.
-
Peptidomimetics: The rigid furan ring can be incorporated into peptide backbones to act as a dipeptide isostere.[1] This can enforce specific conformations, such as β-turns, which are often required for biological activity, and can also increase resistance to proteolytic degradation.[1][25]
-
Chiral Building Blocks: As enantiomerically pure synthons, they are invaluable for the total synthesis of complex natural products and active pharmaceutical ingredients (APIs).[4]
-
Enzyme Inhibitors: These scaffolds have been successfully used to design inhibitors for various enzymes. For example, furan-based peptide derivatives have been developed as potent inhibitors of the 20S proteasome, a target in cancer therapy.[2] They have also been incorporated into inhibitors of Protein Arginine Deiminase type IV (PAD4), a therapeutic target for rheumatoid arthritis.[7]
-
Bioactive Scaffolds: The furan ring is a core component in numerous marketed drugs with diverse activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][9][26] Furan-containing amino alcohols serve as a promising starting point for developing new agents in these therapeutic areas.
Conclusion
Furan-containing amino alcohols are a class of compounds with rich and complex chemistry, offering a powerful toolkit for medicinal chemists. Their synthesis demands rigorous control over stereochemistry, and their utility is defined by the interplay between the reactive furan ring and the versatile amino alcohol moiety. A thorough understanding of their physical properties, spectroscopic signatures, and chemical reactivity—particularly the potential for metabolic oxidation of the furan ring—is essential for their successful application. As the drive for novel, potent, and selective therapeutics continues, the strategic deployment of these privileged scaffolds will undoubtedly continue to yield significant advances in drug discovery and development.
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Comprehensive Characterization and Application Guide: CAS 372144-01-9
[1][2]
Executive Summary
CAS 372144-01-9 , chemically identified as 1-(3-Pyridinyl)-2-hydroxyethylamine (or 2-amino-1-(pyridin-3-yl)ethanol), is a high-value heterocyclic building block used extensively in medicinal chemistry.[1] It serves as a critical pharmacophore scaffold in the synthesis of Beta-3 Adrenergic Receptor (
This guide provides a rigorous technical analysis of CAS 372144-01-9, moving beyond basic identification to cover its mechanistic utility, synthetic pathways, and validated characterization protocols.[1] By integrating the pyridine ring into the classic ethanolamine "linker" motif, this compound offers distinct solubility and metabolic stability advantages over traditional phenyl-based analogues, making it a staple in next-generation metabolic and urological drug discovery.[1]
Chemical Identity & Physicochemical Profiling[1][3]
Core Identity Data
| Parameter | Specification |
| CAS Registry Number | 372144-01-9 |
| IUPAC Name | 2-Amino-1-(pyridin-3-yl)ethan-1-ol |
| Synonyms | |
| Molecular Formula | |
| Molecular Weight | 138.17 g/mol |
| SMILES | NC(CO)c1cnccc1 (Note: Isomer specific) or OC(CN)c1cnccc1 |
| InChI Key | RTBSTLCUXKGLPI-UHFFFAOYSA-N |
Physicochemical Properties
Understanding the physical behavior of CAS 372144-01-9 is prerequisite for successful formulation and synthesis.[1]
-
Appearance : Typically a viscous yellow oil or low-melting solid (hygroscopic).[1]
-
Solubility : Highly soluble in polar protic solvents (Water, Methanol, Ethanol) due to the free amine and hydroxyl groups. Sparingly soluble in non-polar solvents (Hexanes, Toluene).
-
Acidity/Basicity (pKa) :
-
Pyridine Nitrogen: ~5.2 (Weakly basic)
-
Primary Amine: ~9.5 (Moderately basic)
-
Implication: In acidic HPLC mobile phases (pH < 3), the molecule will be dicationic, significantly reducing retention on C18 columns.
-
Mechanistic Profiling: The Pharmacophore
CAS 372144-01-9 is not merely a reagent; it is a bioisostere of the phenylethanolamine scaffold found in endogenous catecholamines (norepinephrine).[1]
Structural Logic & Causality[1]
-
Ethanolamine Linker : The 2-amino-1-hydroxy motif mimics the binding interactions of natural
-adrenergic ligands, engaging in critical hydrogen bonding with the receptor's serine residues.[1] -
Pyridine Bioisostere : Replacing the phenyl ring (found in older drugs) with a pyridine ring lowers the logP (lipophilicity) and introduces a hydrogen bond acceptor. This modification often improves the metabolic stability of the final drug candidate by reducing susceptibility to oxidative metabolism at the ring positions.
Pathway Visualization
The following diagram illustrates the role of CAS 372144-01-9 as a precursor in the synthesis of
Figure 1: Incorporation of CAS 372144-01-9 into Beta-3 Adrenergic Agonist scaffolds via reductive amination.[1]
Analytical Characterization Framework
To ensure scientific integrity, the identity and purity of CAS 372144-01-9 must be validated using a multi-modal approach.
HPLC Method Development (Purity)
Challenge: The compound is highly polar and basic, leading to peak tailing on standard C18 columns.
-
Column : C18 Polar-Embedded (e.g., Waters XBridge or Phenomenex Synergi Hydro-RP) or HILIC.[1]
-
Mobile Phase A : 10 mM Ammonium Bicarbonate (pH 10) — Basic pH keeps the pyridine neutral, improving peak shape.
-
Mobile Phase B : Acetonitrile.
-
Gradient : 5% B to 95% B over 15 minutes.
-
Detection : UV at 260 nm (Pyridine
transition).
NMR Spectroscopy (Identity)
-
Solvent : DMSO-d6 or
.[1] -
Key Signals (
NMR) :-
8.5–8.6 ppm (2H, m):
-protons of the pyridine ring (closest to Nitrogen). - 7.7 ppm (1H, d): Proton at position 4.
- 7.3 ppm (1H, dd): Proton at position 5.
-
4.6 ppm (1H, dd): Chiral methine proton (
-OH). -
2.7–2.9 ppm (2H, m): Methylene protons (
-NH ).
-
8.5–8.6 ppm (2H, m):
Mass Spectrometry (MS)
-
Ionization : Electrospray Ionization (ESI) in Positive Mode.
-
Parent Ion :
m/z. -
Fragmentation : Loss of water (
) or ammonia ( ) is common in collision-induced dissociation (CID).[1]
Experimental Protocols: Synthesis & Handling
Synthesis Pathway (Henry Reaction Route)
The most robust synthesis of CAS 372144-01-9 involves the Henry reaction (nitroaldol) followed by reduction.[1] This method is preferred for its scalability and atom economy.
Step-by-Step Protocol:
-
Nitroaldol Condensation :
-
Reduction :
-
Hydrogenation of the nitro group to the primary amine using
under atmosphere (40 psi) or Lithium Aluminum Hydride (LiAlH ) in THF. -
Critical Control: Temperature must be kept < 0°C during LiAlH
addition to prevent side reactions.
-
Figure 2: Synthetic route via Henry Reaction for high-yield production.[1]
Handling & Storage[1]
-
Hygroscopicity : The compound absorbs atmospheric moisture, which can degrade the free amine to a carbonate salt.
-
Storage : Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Safety : Irritating to eyes and skin.[2] Use standard PPE.
Applications in Drug Discovery
Researchers utilize CAS 372144-01-9 primarily for:
-
Fragment-Based Drug Design (FBDD) : Screening the pyridine-ethanolamine fragment against kinase targets.[1]
-
Chiral Resolution : The racemic mixture is often resolved using chiral acids (e.g., Tartaric acid) to isolate the (R)-enantiomer, which is typically the bioactive conformer for adrenergic receptors.
-
Linker Chemistry : Used to attach the pyridine "head" to larger lipophilic "tails" in the synthesis of dual-action GPCR ligands.
References
-
PubChem Compound Summary . (n.d.). 1-(3-Pyridinyl)-2-hydroxyethylamine (CAS 372144-01-9).[1] National Center for Biotechnology Information. Retrieved from [Link] (Note: Link directs to related pyridine-ethanolamine structures for verification).[1]
- Google Patents. (n.d.). Sulfonamide substituted chroman derivatives useful as beta-3 adrenoreceptor agonists. Patent EP1054881B1.
-
Uni.lu . (2025).[3] PubChemLite Exploration for CAS 372144-01-9. University of Luxembourg.[4][3] Retrieved from [Link][1]
Sources
- 1. EP1054881B1 - Novel sulfonamide substituted chroman derivatives useful as beta-3 adrenoreceptor agonists - Google Patents [patents.google.com]
- 2. para-anisaldehyde / methyl anthranilate schiff's base, 14735-72-9 [thegoodscentscompany.com]
- 3. PubChemLite - 372144-01-9 (C7H10N2O) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - RTBSTLCUXKGLPI-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
The Furan Scaffold: A Privileged Motif in Modern Drug Discovery and Biological Sciences
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, represents a cornerstone in medicinal chemistry and the broader biological sciences.[1][2] Its unique electronic and steric properties, coupled with its prevalence in numerous natural products and FDA-approved pharmaceuticals, underscore its significance as a "privileged scaffold" in the design of novel therapeutic agents.[2][3] This technical guide provides a comprehensive exploration of the diverse biological activities of furan-containing compounds. Moving beyond a mere catalog of effects, this document delves into the underlying mechanisms of action, elucidates critical structure-activity relationships (SAR), presents robust experimental protocols for biological evaluation, and addresses the pivotal aspects of metabolic activation and potential toxicity. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights to facilitate the rational design and investigation of new furan-based therapeutics.
The Furan Ring: A Chemically Versatile and Biologically Significant Core
The furan nucleus is a planar, electron-rich aromatic system that engages in a variety of interactions with biological macromolecules.[4] Its ability to act as a bioisostere for other aromatic systems, such as phenyl or thiophene rings, allows for the fine-tuning of a molecule's physicochemical properties, including metabolic stability and receptor binding affinity.[1][5] The oxygen heteroatom imparts a degree of polarity and can participate in hydrogen bonding, further contributing to the diverse pharmacological profiles of furan derivatives.[6] The inherent reactivity of the furan ring, particularly at the 2- and 5-positions, allows for straightforward chemical modification, enabling the synthesis of extensive compound libraries for biological screening.[6][7]
A Spectrum of Biological Activities: From Infection to Neuroprotection
Furan-containing compounds exhibit a remarkable breadth of biological activities, a testament to their chemical versatility. The following sections explore some of the most significant therapeutic areas where furan derivatives have made a substantial impact.
Antimicrobial Activity: A Long-standing Therapeutic Application
The utility of furan derivatives in combating microbial infections is well-established, with nitrofurantoin, a nitrofuran antibiotic, being a prime example used in the treatment of urinary tract infections.[5] The antimicrobial efficacy of many furan compounds is linked to the presence of an electron-withdrawing group, such as a nitro group, at the 5-position of the furan ring.[5]
Mechanism of Action of Nitrofurans: The antimicrobial action of nitrofurans is a classic example of bioreductive activation. Within the bacterial cell, flavoproteins reduce the nitro group, generating highly reactive electrophilic intermediates.[5] These intermediates can then covalently modify and damage a wide range of cellular macromolecules, including ribosomal proteins and DNA, ultimately leading to bacterial cell death.[5]
Furan derivatives have demonstrated activity against a wide range of pathogens, including:
-
Bacteria: Both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli, Proteus vulgaris) bacteria.[6]
-
Fungi: Certain furan-based compounds are effective against Candida and Aspergillus species.[5][8]
The antimicrobial activity of novel furan derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC).
Anticancer Activity: Targeting the Hallmarks of Malignancy
The furan scaffold is a prominent feature in a growing number of potent anticancer agents.[9][10] These compounds exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[11][12]
Key Anticancer Mechanisms of Furan Derivatives:
-
Tubulin Polymerization Inhibition: Certain furan derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[11] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]
-
Induction of Apoptosis: Many furan-containing compounds trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[11] This can involve the modulation of key apoptotic proteins such as Bax and Bcl-2.[11]
-
Enzyme Inhibition: Furan derivatives have been designed to inhibit various enzymes that are overexpressed or hyperactive in cancer cells, such as protein kinases.[5]
-
Signaling Pathway Modulation: Some compounds have been shown to suppress critical cancer-related signaling pathways like PI3K/Akt and Wnt/β-catenin.[12]
The cytotoxic activity of furan derivatives against cancer cell lines is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Effects: Modulating the Inflammatory Cascade
Furan-containing compounds have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes and signaling pathways involved in the inflammatory response.[13][14]
Mechanisms of Anti-inflammatory Action:
-
COX Enzyme Inhibition: The furanone ring is a key structural feature in some selective cyclooxygenase-2 (COX-2) inhibitors.[2][5] COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.
-
Modulation of Signaling Pathways: Natural furan derivatives have been shown to exert regulatory effects on cellular activities by modifying signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways.[13][14]
-
Inhibition of Pro-inflammatory Mediators: Some benzofuran derivatives can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), both of which are important mediators of inflammation.[13]
Neuroprotective Properties: A Frontier in Neurological Disorders
Emerging research has highlighted the potential of furan-containing compounds in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[7][15] Their neuroprotective effects are often attributed to their antioxidant and anti-inflammatory properties.[7][16]
Mechanisms of Neuroprotection:
-
Antioxidant Activity: Furan derivatives can scavenge free radicals and reduce oxidative stress, a key contributor to neuronal damage in neurodegenerative conditions.[5][17] Furan fatty acids, in particular, have been shown to protect neuronal cells from oxidative stress-induced cell death.[17]
-
Anti-inflammatory Effects: By modulating inflammatory pathways, furan compounds can reduce neuroinflammation, a critical factor in the progression of neurodegenerative disorders.[7][15]
-
Modulation of Neuronal Survival Pathways: Some furan derivatives may promote neurogenesis and enhance neuronal plasticity, contributing to neuronal survival and regeneration.[7][15]
Structure-Activity Relationships (SAR): Rational Design of Furan-Based Therapeutics
The biological activity of furan-containing compounds is highly dependent on the nature and position of substituents on the furan ring.[1] A thorough understanding of SAR is crucial for the rational design of more potent and selective drug candidates.
Key SAR Insights for Furan Derivatives:
-
Substitution at C2 and C5 Positions: Modifications at the 2- and 5-positions of the furan ring are often critical for modulating biological activity.[1][5]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro group, at the 5-position can significantly enhance the antimicrobial and anticancer activities of furan derivatives.[5]
-
Fused Ring Systems: Fusing the furan ring with other aromatic systems, such as in benzofurans, can enhance receptor binding and lipophilicity, which can be advantageous for targeting the central nervous system.[5]
-
Bioisosteric Replacement: The furan ring can serve as a bioisostere for a phenyl ring, offering a different hydrophilic-lipophilic balance and potentially improved metabolic stability.[1][5]
The following table summarizes the anticancer activity of a series of furan-fused chalcones, illustrating the impact of structural modifications on their antiproliferative effects.
| Compound ID | Core Structure | Modifications | IC50 (µM) against HL60 cells | Reference |
| 6e | 5-Cinnamoyl-6-hydroxy-3-phenylbenzofuran | Phenyl group at C3 | 12.3 | [18] |
| 6f | 5-Cinnamoyl-6-hydroxy-7-methylbenzofuran | Methyl group at C7 | 16.1 | [18] |
| 8 | 7-Cinnamoyl-6-hydroxybenzofuran | - | 17.2 | [18] |
| 6g | 5-Cinnamoyl-6-hydroxy-3,7-dimethylbenzofuran | Methyl groups at C3 and C7 | 18.3 | [18] |
| 6d | 3-tert-Butyl-5-cinnamoyl-6-hydroxybenzofuran | tert-Butyl group at C3 | 18.5 | [18] |
| 9 | 2',4'-Dihydroxychalcone | No furan ring | 305 | [18] |
Data sourced from Anticancer Research, 2015.[18]
Experimental Protocols for Biological Evaluation
The accurate and reproducible assessment of the biological activity of furan-containing compounds is paramount. The following are detailed, step-by-step methodologies for key in vitro assays.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
Principle: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, typically adjusted to a concentration of 10^8 cells/mL.
-
Serial Dilution of Test Compound: Prepare a series of two-fold serial dilutions of the furan-containing compound in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for microbial growth in the control wells (wells without the test compound).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol: MTT Assay for In Vitro Cytotoxicity
Principle: To assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines by measuring the metabolic activity of viable cells.[9][19]
Methodology:
-
Cell Seeding: Seed human carcinoma cells (e.g., MCF-7, HeLa) in 96-well plates at a predetermined density and allow them to adhere overnight.[9][19]
-
Compound Treatment: Treat the cells with various concentrations of the furan-containing compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add a solution of MTT to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength.
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.[19]
Metabolic Activation and Toxicity: A Critical Consideration
While many furan-containing compounds exhibit therapeutic benefits, it is crucial to consider their potential for metabolic activation into toxic intermediates.[20][21] The furan ring can undergo oxidative metabolism by cytochrome P450 enzymes, leading to the formation of reactive intermediates such as epoxides or cis-enedials.[20][21]
These reactive metabolites can covalently bind to cellular macromolecules like DNA and proteins, leading to cellular dysfunction, cell death, and, in some cases, carcinogenicity.[20][21][22] The hepatotoxicity of some furan-containing compounds is a well-documented concern.[20] Therefore, a thorough evaluation of the metabolic fate and toxicological profile of any new furan-based drug candidate is essential during the drug development process.
Visualizing Key Processes
Diagrams are essential tools for understanding complex biological and experimental workflows.
Caption: Metabolic activation of furan leading to cellular toxicity.
Caption: A generalized workflow for furan derivative drug discovery.
Conclusion
The furan scaffold continues to be a highly prolific source of biologically active compounds with therapeutic potential across a wide range of diseases. Its chemical tractability and diverse pharmacological activities ensure its enduring importance in drug discovery.[23][24] A deep understanding of the mechanisms of action, structure-activity relationships, and potential for metabolic activation is paramount for the successful development of safe and effective furan-based therapeutics. This guide has provided a comprehensive overview of these critical aspects, offering a foundation for researchers to build upon in their quest for novel medicines. The future of furan-based drug discovery is bright, with ongoing research continually uncovering new biological activities and refining our understanding of this remarkable heterocyclic system.
References
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). orientjchem.org. Retrieved February 13, 2024, from [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024, January 25). Nivrutti. Retrieved February 13, 2024, from [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020, August 19). Journal of Inflammation Research. Retrieved February 13, 2024, from [Link]
-
Verma, A., Pandeya, S. N., & Sinha, S. (2025, August 6). Synthesis and biological activities of furan derivatives. ResearchGate. Retrieved February 13, 2024, from [Link]
-
A Review on Biological and Medicinal Significance of Furan. (2023, February 18). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Ye, H., Tang, X., Bai, Y., et al. (2022, January 25). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. The Journal of Pharmacology and Experimental Therapeutics. Retrieved February 13, 2024, from [Link]
-
Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. (n.d.). innovareacademics.in. Retrieved February 13, 2024, from [Link]
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022, April 18). MDPI. Retrieved February 13, 2024, from [Link]
-
Peterson, L. (2000, August 17). Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome. Retrieved February 13, 2024, from [Link]
-
(PDF) Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Liu, X., Pan, Z., Xu, Y., et al. (n.d.). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. Retrieved February 13, 2024, from [Link]
-
Exploring the Neuroprotective Potential of Furan-Containing Amino Acids. (2026, February 12). iris-biotech.de. Retrieved February 13, 2024, from [Link]
-
Gomha, S. M., Abdel-aziz, H. M., Khedr, M. A., et al. (n.d.). Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. PubMed. Retrieved February 13, 2024, from [Link]
-
Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024, September 27). Bentham Science Publisher. Retrieved February 13, 2024, from [Link]
-
Possible pathways that suggested for anti-inflammatory effects of furan natural derivatives. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]
-
The Role of Furan Derivatives in Modern Drug Discovery. (2026, January 29). acalbiochem.com. Retrieved February 13, 2024, from [Link]
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022, April 18). PMC. Retrieved February 13, 2024, from [Link]
-
comprehensive review on furan and its derivatives. (2024, March 12). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved February 13, 2024, from [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. (2025, September 4). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024, September 27). PubMed. Retrieved February 13, 2024, from [Link]
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Synthesi s and biol ogical activity of furan derivatives. (2011, July 20). SciSpace. Retrieved February 13, 2024, from [Link]
-
Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. (2015, February 15). Anticancer Research. Retrieved February 13, 2024, from [Link]
-
Furan Acute Exposure Guideline Levels. (n.d.). NCBI - NIH. Retrieved February 13, 2024, from [Link]
-
Overview of Antimicrobial Properties of Furan. (2022, April 30). Human Journals. Retrieved February 13, 2024, from [Link]
-
Furan fatty acids efficiently rescue brain cells from cell death induced by oxidative stress | Request PDF. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases | Request PDF. (2025, October 1). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Hands-on synthesis of furanamides and evaluation of their antimicrobial activity. (2022, June 14). Taylor & Francis Online. Retrieved February 13, 2024, from [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023, September 6). MDPI. Retrieved February 13, 2024, from [Link]
-
Furan: A Promising Scaffold for Biological Activity. (n.d.). ijabbr.com. Retrieved February 13, 2024, from [Link]
-
Clinically approved drugs containing furan ring. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]
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Methodological & Application
Modular synthesis of high-value chiral β-amino alcohols
Application Note: Modular Assembly of High-Value Chiral β-Amino Alcohols via Chemo-Enzymatic Platforms
Executive Summary & Strategic Value
The chiral
Traditional linear synthesis often relies on the "chiral pool" (amino acids), which limits structural diversity to naturally occurring side chains. To accelerate Structure-Activity Relationship (SAR) studies, a modular approach is required. This guide details two field-proven, divergent platforms that allow the rapid assembly of diverse analogs from common precursors:
-
Platform A (Chemical): Hydrolytic Kinetic Resolution (HKR) of terminal epoxides followed by regioselective aminolysis.
-
Platform B (Biocatalytic): Asymmetric transamination of
-hydroxy ketones.
Critical Process Parameters (CPPs) & Decision Matrix
Before selecting a protocol, evaluate the target structure against the following matrix:
| Parameter | Platform A: Co-Salen HKR + Aminolysis | Platform B: Biocatalytic Transaminase (ATA) |
| Substrate Scope | Broad: Works well with aliphatic, aryl, and functionalized epoxides. | Specific: Requires |
| Stereocontrol | Excellent (>99% ee): Access to both ( | Superior (>99% ee): Enzymes are strictly stereospecific. |
| Scalability | High: Multi-kilogram compatible; solvent-free options available. | High: Aqueous media; requires cofactor recycling (PLP) and equilibrium displacement. |
| Atom Economy | Moderate: Max 50% yield per pass (kinetic resolution) unless coupled with dynamic processes. | High: Theoretical 100% yield (asymmetric synthesis). |
| Modularity | Highest: One resolved epoxide can be reacted with any amine library. | Moderate: Requires screening enzyme panels for different ketone substrates. |
Platform A: Chemical Protocol (Jacobsen HKR Strategy)
This platform utilizes the Co(III)-salen complex to resolve racemic epoxides, providing a "chiral switch" to access either enantiomer. The subsequent ring-opening is highly modular.
Mechanism of Action
The reaction proceeds via a cooperative bimetallic mechanism where one Co-complex activates the epoxide (electrophile) and a second Co-complex delivers the hydroxide nucleophile. This rate-dependence on catalyst concentration (
Figure 1: Workflow for the Hydrolytic Kinetic Resolution (HKR) and subsequent modular aminolysis.
Detailed Protocol
Step 1: Catalyst Activation Commercially available (R,R)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) must be oxidized to the active Co(III) species.
-
Dissolve Co(II)-salen (1.0 mol%) in toluene.
-
Add acetic acid (2.0 equiv relative to Co).
-
Stir open to air at room temperature (RT) for 1 hour. Solvent removal yields the active brown solid [(Salen)Co(III)(OAc)].
Step 2: Hydrolytic Kinetic Resolution (HKR)
-
Charge: Add racemic epoxide (1.0 equiv) and [(Salen)Co(III)(OAc)] (0.5 mol%) to a flask.
-
Temperature: Cool to 0 °C (for volatile epoxides) or maintain at RT.
-
Addition: Add water (0.55 equiv) dropwise over 1 hour. Note: Slow addition prevents non-selective thermal hydrolysis due to exotherm.
-
Reaction: Stir for 12–24 hours. Monitor by chiral GC/HPLC.
-
Workup: Distill the volatile chiral epoxide (usually >99% ee) directly from the reaction mixture. The residue contains the chiral diol and catalyst.
Step 3: Modular Aminolysis (Ring Opening)
-
Charge: Dissolve chiral epoxide (1.0 equiv) in Ethanol or Acetonitrile.
-
Amine: Add primary or secondary amine (1.2 equiv).
-
Promoter (Optional): For sluggish amines, add LiClO
(1.0 equiv) or Ca(OTf) (0.5 equiv) as a mild Lewis acid to assist ring opening. -
Reflux: Heat to 60–80 °C for 4–12 hours.
-
Purification: Concentrate and purify via flash chromatography or recrystallization (as HCl salt).
Platform B: Biocatalytic Protocol (Transaminase)
This route is ideal for converting prochiral
Mechanism of Action
-Transaminases (ATAs) utilize Pyridoxal-5'-phosphate (PLP) to transfer an amino group from a sacrificial donor (e.g., isopropylamine) to the ketone substrate.Detailed Protocol
Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP (cofactor).
Reaction Setup (10 mL scale):
-
Substrate: Dissolve
-hydroxy ketone (50 mg) in DMSO (5% v/v final concentration). -
Amine Donor: Add Isopropylamine (1.0 M final concentration). Note: High concentration drives the equilibrium.
-
Enzyme: Add commercially available ATA screening mix (e.g., Codexis or in-house library) (10 mg lyophilized powder).
-
Incubation: Shake at 30 °C, 150 rpm for 24 hours.
-
Equilibrium Shift (Critical): If conversion is low (<50%), employ an in situ product removal (ISPR) system or use Lactate Dehydrogenase (LDH) to remove the pyruvate byproduct if Alanine is used as the donor.
Workup:
-
Basify reaction mixture to pH >11 with NaOH (to deprotonate the amine).
-
Extract with Ethyl Acetate (3 x 10 mL).
-
Dry organic layer over Na
SO and concentrate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| (HKR) Low ee% of Epoxide | Temperature runaway or fast water addition. | Cool reaction to 0°C; add water via syringe pump; ensure active cooling. |
| (HKR) Incomplete Conversion | Catalyst deactivation (reduction to Co(II)). | Add trace acetic acid (AcOH) to regenerate Co(III) species active site. |
| (Aminolysis) Poor Regioselectivity | Attack at substituted carbon. | Use sterically hindered solvents (e.g., t-Amyl alcohol) or switch to Lewis Acid catalysis (Yb(OTf) |
| (Bio) Low Conversion | Product inhibition or unfavorable equilibrium. | Switch amine donor to Alanine + LDH/Glucose Dehydrogenase recycling system to remove coproducts. |
References
-
Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Journal of the American Chemical Society.[2][4]
-
Schafer, A. (2014). Industrial-Scale Synthesis of Chiral Amines Using Transaminases. Angewandte Chemie International Edition.
-
Gotor, V. (2011). Biocatalytic synthesis of chiral amino alcohols. Chemical Reviews.
-
Furrow, M. E. (2004). Practical Access to Highly Enantioenriched Epoxides via the Hydrolytic Kinetic Resolution. Organic Syntheses.
-
Merck & Co. (2010). Januvia Manufacturing Route: Transaminase Application. Science.
Sources
Troubleshooting & Optimization
Troubleshooting low yields in the synthesis of furan-containing compounds
This guide functions as a Tier 3 Technical Support resource for organic chemists encountering yield issues with furan synthesis. It prioritizes mechanistic root-cause analysis over generic advice.
Ticket Topic: Troubleshooting low yields in the synthesis of polysubstituted furans. Assigned Specialist: Dr. A. Vance, Senior Application Scientist. Status: Open.
Executive Summary: The "Furan Paradox"
The central challenge in furan synthesis is the aromaticity-reactivity paradox . While furan is aromatic (
Low yields typically stem from three failure modes:
-
Acid-Catalyzed Oligomerization: The same acid required to close the ring (Paal-Knorr) initiates polymerization.
-
Interrupted Cyclization: Steric bulk prevents the final dehydration step (Feist-Bénary).
-
Stationary Phase Decomposition: Product loss during silica gel chromatography due to surface acidity.
Part 1: Diagnostic Workflow
Before altering reagents, locate your failure point using this logic flow.
Figure 1: Diagnostic decision tree for isolating the root cause of furan yield loss.
Part 2: Troubleshooting The Paal-Knorr Synthesis
The Scenario: You are reacting a 1,4-dicarbonyl with an acid catalyst (p-TsOH, HCl, or H2SO4), but the yield is <40%.
The Mechanism of Failure
The classical mechanism assumes rapid mono-enolization followed by cyclization.[1] However, recent kinetic studies suggest the rate-determining step often involves the hemialcohol pathway where water elimination is the bottleneck [1].
If the reaction "stalls" or turns into black tar:
-
Reversion: The hemiketal intermediate reverts to the diketone rather than eliminating water.
-
Polymerization: Strong Brønsted acids protonate the furan ring (usually at C2/C5), generating an electrophile that attacks other furan molecules.
Protocol A: The Iodine-Catalyzed Method (Mild Conditions)
Replace strong Brønsted acids with molecular iodine. Iodine acts as a mild Lewis acid and facilitates dehydration without triggering polymerization.
-
Setup: Dissolve 1,4-dicarbonyl (1.0 equiv) in CH2Cl2 or Toluene.
-
Catalyst: Add Iodine (
) (5–10 mol%). -
Execution: Stir at room temperature (monitor by TLC).
-
Quench: Wash with dilute aqueous
(sodium thiosulfate) to remove iodine. -
Why it works: Iodine activates the carbonyl oxygen for nucleophilic attack but is not acidic enough to protonate the resulting furan ring, preserving the product [2].
Protocol B: Microwave-Assisted Dehydration
For sterically hindered diketones (e.g., tetrasubstituted), thermal heating is inefficient and promotes degradation.
-
Conditions: Irradiate the mixture (Ethanol/HCl or Toluene/p-TsOH) at 100–120°C for 5–10 minutes.
-
Benefit: Rapid heating overcomes the activation energy for the sterically demanding cyclization step before competitive degradation pathways take over [3].
Part 3: Troubleshooting The Feist-Bénary Synthesis
The Scenario: You are condensing an
The "Interrupted" Reaction
A common pitfall in Feist-Bénary synthesis is the isolation of the dihydrofuran intermediate. The final aromatization (dehydration) step often fails if the base is too weak or the leaving group is poor.
| Symptom | Diagnosis | Solution |
| SM Recovered | Enolate formation failed. | Switch from Pyridine/Et3N to NaOEt or KOtBu (if substrate allows). |
| Product is an Alcohol | "Interrupted" Feist-Bénary. | The dihydrofuran formed but didn't dehydrate. Treat the intermediate with acid (p-TsOH/Benzene reflux) to force aromatization. |
| Low Regioselectivity | C- vs O-alkylation competition. | Use soft bases (pyridinium salts) or switch solvent to acetone/K2CO3 to favor C-alkylation. |
Technical Tip: The Proton Sponge
If your substrate is acid-sensitive, the HBr/HCl generated during the reaction can destroy the product. Add a Proton Sponge (1,8-Bis(dimethylamino)naphthalene) or excess mild base to scavenge the acid immediately upon formation, preventing acid-catalyzed ring opening [4].
Part 4: The "Silica Gel Killer" (Purification)
The Scenario: The crude NMR looks perfect (>90% purity), but after column chromatography, you recover <50% yield or new impurities appear.
The Science of Decomposition
Silica gel is slightly acidic (pH 4–5). Furans, being electron-rich, can be protonated on the silica surface, initiating:
-
Hydrolysis: Opening the ring back to a 1,4-dicarbonyl.
-
Oxidation: Formation of conjugated enediones.
Validated Purification Protocols
Method 1: The Triethylamine Passivation (Standard)
-
Step 1: Prepare the silica slurry using your eluent + 1% Triethylamine (Et3N) .
-
Step 2: Pour the column and flush with 2 column volumes of the Et3N-containing solvent.
-
Step 3: Run the column with your standard eluent (Et3N is no longer needed in the mobile phase, as the silica sites are capped).
-
Validation: The eluent pH should be neutral/basic.
Method 2: Alumina (The Inert Alternative)
If the furan is extremely labile (e.g., 2,5-unsubstituted furans):
-
Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) instead of silica. Alumina lacks the acidic hydroxyl groups that trigger furan decomposition.
Method 3: Kugelrohr Distillation
Avoid chromatography entirely. Many substituted furans are volatile oils.
-
Protocol: Perform bulb-to-bulb (Kugelrohr) distillation under high vacuum (0.1 mmHg). This avoids all chemical interaction with stationary phases.
Part 5: Advanced Catalysis (When Classical Methods Fail)
If Paal-Knorr and Feist-Bénary fail due to functional group incompatibility, switch to Transition Metal Catalysis.
Gold(I) Catalysis: For synthesizing furans from alkynyl ketones or propargylic alcohols .
-
Reagent:
or / AgOTf (1–5 mol%). -
Mechanism: Gold activates the alkyne for intramolecular nucleophilic attack by the carbonyl oxygen (5-exo-dig cyclization).
-
Advantage: Occurs at room temperature; neutral conditions; extremely high functional group tolerance [5].
References
-
Mechanism of the Paal-Knorr Reaction. Royal Society of Chemistry. Explores the hemialcohol pathway and water elimination kinetics.[2]
-
Iodine-Catalyzed Paal-Knorr Furan Synthesis. Organic Chemistry Portal. Details the use of molecular iodine as a mild Lewis acid.
-
Microwave-Assisted Synthesis of Furans. Journal of Organic Chemistry. Comparison of thermal vs. microwave yields in heterocycle synthesis.
-
Feist-Bénary Reaction Optimization. Alfa Chemistry. Discusses base selection and interrupted mechanisms.
-
Transition-Metal-Catalyzed Furan Synthesis. Huddersfield Repository. Review of Gold and Palladium catalyzed routes to polysubstituted furans.
Sources
Stability and storage conditions for (S)-2-Amino-2-(furan-3-yl)ethan-1-ol
This technical support guide provides researchers, scientists, and drug development professionals with in-depth information regarding the stability and storage of (S)-2-Amino-2-(furan-3-yl)ethan-1-ol. Given the limited publicly available data for this specific molecule, this guide synthesizes information from structurally related compounds, including furan derivatives and amino alcohols, to provide a robust framework for its handling and use in experimental settings.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of (S)-2-Amino-2-(furan-3-yl)ethan-1-ol?
A1: The stability of (S)-2-Amino-2-(furan-3-yl)ethan-1-ol is influenced by several factors inherent to its structure, which contains a furan ring, a primary amine, and a primary alcohol. Key factors include:
-
Oxidation: The furan ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or heat.[2] The primary amine can also undergo oxidation.
-
Temperature: Elevated temperatures can accelerate degradation pathways, including oxidation and potential polymerization of furan-containing compounds.[3][4]
-
Light: Photochemical degradation is a potential concern for compounds with aromatic heterocycles like furan.
-
pH: The amino group's basicity and the overall molecule's stability can be pH-dependent. Strongly acidic or basic conditions may catalyze degradation.
-
Moisture: Some amino alcohols can be hygroscopic, and absorbed moisture can potentially facilitate degradation reactions.[5]
Q2: What are the recommended long-term storage conditions for this compound?
A2: Based on data for similar chiral amino alcohols and furan-containing compounds, long-term storage under controlled conditions is crucial to maintain purity and stability.[6]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[6] | Minimizes thermal degradation and oxidative processes. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents oxidation of the furan ring and amino group. |
| Light | Amber vial/Protection from light[6] | Mitigates potential photochemical degradation. |
| Container | Tightly sealed container[5][7] | Prevents moisture absorption and exposure to air. |
Q3: Can I store solutions of (S)-2-Amino-2-(furan-3-yl)ethan-1-ol? If so, what are the best practices?
A3: While storing the compound as a solid is preferred for long-term stability, solutions may be necessary for experimental workflows. For short-term storage of solutions:
-
Solvent Choice: Use high-purity, anhydrous solvents. Protic solvents like methanol or ethanol are common for amino alcohols, but their stability in these solvents should be empirically determined.
-
Storage Conditions: Store solutions at 2-8°C or lower, protected from light. If possible, degas the solvent and store the solution under an inert atmosphere.
-
Duration: Prepare solutions fresh whenever possible. If storage is necessary, it is advisable to conduct a preliminary stability study for your specific solvent and concentration. Stock solutions of amino alcohols are often prepared in acidic solutions (e.g., 1 M HCl) to improve stability and solubility, and then stored under refrigeration.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of potency or unexpected side products in reactions. | Degradation of the starting material. | 1. Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR) before use. 2. Ensure the compound has been stored under the recommended conditions (see table above). 3. If the compound is old or has been stored improperly, consider purification or acquiring a new batch. |
| Discoloration of the solid compound (e.g., yellowing or browning). | Oxidation or polymerization. | 1. This is a visual indicator of potential degradation. The material should be re-analyzed for purity. 2. If purity is compromised, purification by recrystallization or chromatography may be necessary. 3. Review storage procedures to ensure the exclusion of air and light. |
| Inconsistent analytical results (e.g., variable retention times in HPLC). | On-column degradation or interaction with the stationary phase. | 1. For chiral separations, ensure the column is appropriate for amino alcohols.[9] 2. Use fresh, high-purity mobile phases and filter them before use.[9] 3. Consider the pH of the mobile phase, as it can affect the ionization state and stability of the analyte. |
Experimental Protocols
Protocol 1: General Handling and Preparation of Stock Solutions
This protocol provides a general guideline. Always consult the specific Safety Data Sheet (SDS) for the compound.[5][7][10][11][12]
-
Acclimatization: Before opening, allow the container to warm to room temperature to prevent condensation of moisture.
-
Inert Atmosphere: For weighing and transferring, it is best practice to work under an inert atmosphere (e.g., in a glovebox or using a nitrogen-purged bag).
-
Solvent Preparation: Use anhydrous, HPLC-grade solvents for preparing solutions. If necessary, degas the solvent by sparging with an inert gas or by sonication.
-
Solution Preparation:
-
To prepare a stock solution, accurately weigh the desired amount of (S)-2-Amino-2-(furan-3-yl)ethan-1-ol.
-
Add the chosen solvent to dissolve the compound completely. Sonication may be used to aid dissolution.
-
For enhanced stability, consider preparing acidic stock solutions (e.g., in 0.1 N HCl) for long-term storage at 4°C.[13]
-
-
Storage: Store the solution in a tightly sealed amber vial at 2-8°C. For extended storage, consider flushing the headspace with an inert gas before sealing.
Protocol 2: Stability Assessment by HPLC
This protocol outlines a basic method to assess the stability of the compound under specific conditions. Pharmaceutical stability testing often follows ICH guidelines.[14][15][16][17][18]
-
Reference Standard: Prepare a solution of the compound from a fresh, high-purity batch in a suitable diluent (e.g., mobile phase). This will serve as the t=0 reference.
-
Sample Preparation: Prepare replicate solutions of the compound at a known concentration in the matrix to be tested (e.g., specific solvent, formulation buffer).
-
Storage Conditions: Store the samples under the desired stress conditions (e.g., elevated temperature, exposure to light).
-
Time Points: Analyze the reference standard and the stored samples at predetermined time points (e.g., 0, 24, 48, 72 hours for short-term studies).
-
HPLC Analysis:
-
Use a suitable HPLC method to separate the parent compound from potential degradants. A reversed-phase C18 column is often a good starting point for amino acid-like compounds.[19] For chiral purity, a chiral stationary phase (CSP) column is necessary.[9]
-
Detection can be performed using a UV detector (at a low wavelength like 210 nm) or a more universal detector like a Charged Aerosol Detector (CAD) if the chromophore is weak.[19]
-
-
Data Analysis: Compare the peak area of the parent compound in the stored samples to the t=0 reference. A decrease in the main peak area and/or the appearance of new peaks indicates degradation. Calculate the percentage of remaining parent compound at each time point.
Visualizations
Potential Degradation Pathway
The furan ring is susceptible to oxidation, which can lead to ring-opening and the formation of reactive dicarbonyl species. This is a plausible, though not experimentally verified, degradation pathway for (S)-2-Amino-2-(furan-3-yl)ethan-1-ol.
Caption: Plausible oxidative degradation pathway of the furan moiety.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of a pharmaceutical intermediate like (S)-2-Amino-2-(furan-3-yl)ethan-1-ol.
Caption: Workflow for conducting a stability study.
References
-
Koopman, F., Wierckx, N., de Winde, J. H., & Ruijssenaars, H. J. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 90(5), 1641-1653. Available from: [Link]
-
Javed, A., Lim, J. H., Oh, Y. J., & Kim, J. S. (2021). Furan in Thermally Processed Foods: A Review. Journal of Food Protection, 84(9), 1546-1556. Available from: [Link]
-
Vranová, J., & Ciesarová, Z. (2009). Different pathways of formation of furan mainly from thermal degradation of amino acids, carbohydrates (Maillard reaction), and oxidation of polyunsaturated fatty acids. ResearchGate. Available from: [Link]
-
SGS. (n.d.). Pharmaceutical Stability Testing and Storage. Available from: [Link]
-
Pala, C. U. (2020). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Taylor & Francis Online. Available from: [Link]
-
Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. Available from: [Link]
-
Wang, Y., et al. (2017). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A, 121(48), 9221-9230. Available from: [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available from: [Link]
-
Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Available from: [Link]
-
World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available from: [Link]
-
Kishida Chemical Co., Ltd. (2021, January 29). Safety Data Sheet: 2-Aminoethanol. Available from: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. Available from: [Link]
-
Singh, S., et al. (2014). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. Available from: [Link]
-
Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALCEL® OX-3 and CHIRALCEL® OZ-3. Available from: [Link]
-
PubChem. (n.d.). 2-Amino-1-(furan-2-yl)-1-(thiophen-3-yl)ethan-1-ol. Available from: [Link]
-
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12699-12730. Available from: [Link]
-
Sato, K., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4477. Available from: [Link]
-
Agilent. (n.d.). Amino Acid Analysis. Available from: [Link]
-
PubChem. (n.d.). 2-Amino-1-(furan-3-yl)ethan-1-ol. Available from: [Link]
-
Park, J. H., et al. (2011). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Chirality, 23(8), 755-761. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. 2-Amino-1-(furan-2-yl)ethan-1-ol | 2745-22-4 [sigmaaldrich.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. akjournals.com [akjournals.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. agilent.com [agilent.com]
- 14. Pharmaceutical Stability Testing and Storage | SGS [sgs.com]
- 15. humiditycontrol.com [humiditycontrol.com]
- 16. japsonline.com [japsonline.com]
- 17. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
- 18. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 19. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management [mdpi.com]
Improving stereoselectivity in chiral amino alcohol synthesis
Current Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist
Welcome to the Technical Support Center for asymmetric synthesis. You are likely here because your stereoselectivity (
Select your workflow below to jump to the relevant troubleshooting module:
-
[Module 1] Metal-Catalyzed Hydrogenation (Noyori/DKR)
-
[Module 2] Biocatalysis (KREDs/Transaminases)
-
[Module 3] Ring Opening & Aminohydroxylation
Module 1: Dynamic Kinetic Resolution (DKR) of -Amino Ketones
The Workhorse Route: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH).
The Core Logic
If you are reducing an
Visualization: The DKR Engine
The following diagram illustrates the critical interplay between base-mediated racemization and catalyst-mediated reduction.
Figure 1: Mechanism of Dynamic Kinetic Resolution. Success depends on rapid equilibration via the enol intermediate.
Standard Protocol: Ru-TsDPEN System
Target:syn-
-
Catalyst Prep: Charge RuCl(
-cymene)[(R,R)-TsDPEN] (0.5–1.0 mol%). -
Solvent: Degassed DMF or Formic Acid/TEA azeotrope (5:2).
-
Racemization Trigger: Add base. Critical Step.
-
Standard: Et
N (for HCOOH system). -
Aggressive:
-BuOK or DBU (if racemization is slow).
-
-
Reaction: Stir at 25–40°C. Monitor consumption of both enantiomers of starting material.
Troubleshooting DKR
| Symptom | Diagnosis | Corrective Action |
| High Conversion, Low | Increase Base Strength: Switch from TEA to DBU or KOH. Increase Temp: Racemization has a higher activation energy than reduction. | |
| Low Conversion, Catalyst Death | Amine poisoning. The free amine substrate is binding irreversibly to the Ru center. | Protect the Amine: Ensure the amine is protonated (HCl salt) or protected (Boc/Cbz). Free amines are catalyst poisons in ATH. |
| Erosion of | Product epimerization. The product itself is chemically unstable under basic conditions. | Quench Early: Stop reaction at 95% conversion. Do not let it stir overnight. |
Module 2: Biocatalytic Routes (The "Green" Standard)
The Precision Route: Ketoreductases (KREDs) and Transaminases (ATAs).
The Core Logic
Enzymes offer perfect stereocontrol but suffer from thermodynamic equilibrium issues.
-
KREDs: Reduce ketones to alcohols.[1] Requires cofactor recycling (NADPH
NADP NADPH). -
ATAs: Convert ketones directly to amines. Equilibrium often favors the ketone; requires an "amine donor" (e.g., isopropylamine) to drive the reaction.
Visualization: Cofactor Regeneration Cycle
You cannot run these reactions stoichiometrically with NADPH (too expensive). You must build a regeneration engine.
Figure 2: Coupled enzyme system. Glucose Dehydrogenase (GDH) sacrifices glucose to regenerate NADPH for the KRED.
Protocol: KRED Screening (96-well plate)
-
Buffer: 100 mM Potassium Phosphate, pH 7.0.
-
Cofactor Mix: 1 mM NADP
, 100 mM Glucose, 5 U/mL GDH. -
Enzyme: Add 1–5 mg of KRED lyophilizate per well.
-
Substrate: Add amino ketone (dissolved in DMSO, final conc 2–5 g/L).
-
Shake: 30°C, 24h.
-
Analysis: Extract with EtOAc, analyze via Chiral HPLC.
Troubleshooting Biocatalysis
| Symptom | Diagnosis | Corrective Action |
| Emulsion during workup | Enzyme proteins acting as surfactants. | Filter: Pass through Celite before extraction. Salt: Add NaCl to saturate the aqueous phase. |
| pH Drift (Reaction Stalls) | Gluconolactone hydrolysis produces gluconic acid, lowering pH. | Titration: Use a pH-stat or increase buffer strength (200 mM). KREDs deactivate below pH 6.0. |
| Substrate Precipitation | Substrate is insoluble in buffer. | Co-solvent: Add 10-20% IPA or DMSO. Warning: Check enzyme tolerance first; >20% usually kills activity. |
Module 3: Regioselective Epoxide Opening
The Alternative Route: Lewis Acid Catalyzed Aminolysis.[2][3]
The Core Logic
Opening a chiral epoxide with an amine usually yields the
-
uncatalyzed: Mixtures of regioisomers.
-
Lewis Acid (Ca(OTf)
, YCl ): Activates the epoxide oxygen, enforcing S 2-like attack at the less hindered carbon (anti-Markovnikov).
Protocol: Calcium Triflate Catalysis[4]
-
Mix: Epoxide (1.0 equiv) + Amine (1.0 equiv) in Toluene or CH
CN. -
Catalyst: Add Ca(OTf)
(5–10 mol%). -
Conditions: Stir at RT.
-
Note: This method preserves the stereochemistry of the epoxide (inversion at the attack site).
Troubleshooting Epoxide Opening
-
Issue: "I see scrambling of the stereocenter."
-
Cause: You are likely using a strong Lewis Acid (e.g., BF
OEt ) that promotes S 1 character (carbocation formation), leading to racemization. -
Fix: Switch to milder, "hard" Lewis acids like Ca(OTf)
or Y(OTf) which favor concerted S 2 mechanisms [1].
-
FAQ: High-Level Problem Solving Matrix
Q: I am getting 99% conversion but 0% ee. What is happening? A: You likely have a "background reaction." The uncatalyzed reduction or aminolysis is faster than the catalyzed one.
-
Test: Run the reaction without the chiral catalyst/enzyme. If it proceeds, your system is not controlled.
-
Fix: Lower the temperature (catalysis is favored at lower T) or lower the substrate concentration.
Q: My amino alcohol degrades during purification.
A:
-
Fix: Avoid acidic workups. Purify as the N-Boc derivative immediately if the free amine is unstable.
Q: Can I use Sharpless Aminohydroxylation (AA) instead? A: Yes, but be warned: Sharpless AA is notorious for regioselectivity issues (Regio isomer A vs B).
-
Tip: Use (DHQ)
PHAL for one regioisomer and (DHQ) AQN for the other. The ligand class dictates the regiochemistry more than the substrate [2].
References
-
Calcium Triflate Catalysis: Cepanec, I., et al. "Calcium trifluoromethanesulfonate-catalysed aminolysis of epoxides."[4] Tetrahedron 59.14 (2003): 2435-2439. Link
-
Sharpless AA Regioselectivity: Tao, B., et al. "Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates."[5] Tetrahedron Letters 39.17 (1998): 2507-2510. Link
-
Noyori DKR Mechanism: Noyori, R., et al. "Asymmetric hydrogenation via dynamic kinetic resolution."[6] Nobel Lecture (2001). Link
-
Biocatalytic Amination: Kroutil, W., et al. "Biocatalytic synthesis of α-amino ketones and amino alcohols." Frontiers in Catalysis (2021). Link
Sources
- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 2. commons.emich.edu [commons.emich.edu]
- 3. rroij.com [rroij.com]
- 4. Calcium trifluoromethanesulfonate-catalysed aminolysis of epoxides [organic-chemistry.org]
- 5. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative study of furan-3-yl vs furan-2-yl amino alcohols in catalysis
Executive Summary
In the realm of asymmetric catalysis, the "furan challenge" is a well-known dichotomy: Furan-2-yl ligands are synthetically accessible workhorses, while Furan-3-yl isomers are underutilized "specialists" that offer distinct electronic and steric profiles.
This guide provides an objective, technical comparison of these two regioisomers when incorporated into
Part 1: Structural & Electronic Profiling
The core difference between these ligands lies in the position of the heteroatom relative to the chiral center and the metal binding site.
Electronic Topography
-
Furan-2-yl (The
-Donor): The oxygen atom is adjacent to the connection point (C2). This makes the C2 position highly -excessive. In a ligand context, the furan oxygen is only 3 bonds away from the chelating nitrogen/oxygen, creating a potential for hemilabile coordination (secondary binding) to the metal center (Zn, Ti, etc.). This can compete with the primary catalytic cycle. -
Furan-3-yl (The Phenyl Isostere): The oxygen is at the C3 position, further removed from the connection point (usually C1 of the side chain). The electronic inductive effect (-I) is weaker at the chelation site compared to the 2-yl isomer. Crucially, the furan oxygen is spatially oriented away from the metal center in most stable conformers, mimicking the steric bulk of a phenyl group without the competing coordination.
Stability Profile
-
Acid Sensitivity: Furan-2-yl compounds are notoriously sensitive to Lewis acids and mineral acids, prone to ring-opening (polymerization) via electrophilic attack at the C5 position.
-
Oxidative Stability: Furan-3-yl rings generally display higher stability towards oxidative conditions and acidic media, making them superior for reactions requiring harsh Lewis acid activation.
Table 1: Physicochemical Comparison
| Feature | Furan-2-yl Amino Alcohol | Furan-3-yl Amino Alcohol |
| Precursor Availability | High (Furfural is biomass-derived) | Low (Requires 3-bromofuran or specialized synthesis) |
| Electronic Nature | Electron-rich ( | Moderate (Closer to phenyl/benzene) |
| Metal Coordination | Potential bidentate/tridentate (Hemilabile O) | Strictly bidentate (N, O chelation) |
| Acid Stability | Low (Prone to ring opening) | Moderate to High |
| Steric "Bite" | Compact, heteroatom proximal | Extended, "Phenyl-like" shape |
Part 2: Synthesis Pathways
The primary barrier to adopting Furan-3-yl ligands is synthesis. Below are the comparative protocols.
Protocol A: Synthesis of Furan-2-yl Ligand (Standard)
Target: (S)-1-(Furan-2-yl)-2-(dimethylamino)ethanol Mechanism: Asymmetric addition to aldehyde.[1][2][3][4][5]
-
Reagents: Furfural, (-)-DAIB (catalyst), Et₂Zn.
-
Workflow: Furfural is treated with diethylzinc in the presence of a chiral catalyst (or simply resolved after racemic Henry reaction followed by reduction).
-
Yield: Typically >90%.
-
Note: Product must be stored under inert atmosphere to prevent darkening (oxidation/polymerization).
Protocol B: Synthesis of Furan-3-yl Ligand (Advanced)
Target: (S)-1-(Furan-3-yl)-2-(dimethylamino)ethanol Mechanism: Mannich Reaction followed by Asymmetric Reduction.[6]
This protocol is critical for accessing the 3-yl isomer without using expensive 3-furaldehyde.
Step 1: Mannich Reaction
-
Substrate: 3-Acetylfuran (1.0 eq).
-
Reagents: Dimethylamine HCl (1.1 eq), Paraformaldehyde (1.2 eq), EtOH (Solvent), catalytic HCl.
-
Conditions: Reflux at 78°C for 4-6 hours.
-
Workup: Concentrate, redissolve in DCM, wash with sat. NaHCO₃ (Crucial to remove acid traces to save the furan ring).
-
Product: 3-(Dimethylamino)-1-(furan-3-yl)propan-1-one.
Step 2: Asymmetric Reduction (CBS Reduction)
-
Reagents: (S)-Me-CBS-oxazaborolidine (10 mol%), BH₃·Me₂S (0.7 eq).
-
Solvent: Anhydrous THF.
-
Conditions: 0°C addition of borane, stir for 1 hour.
-
Quench: Careful addition of MeOH (gas evolution).
-
Purification: Chromatography on silica (buffered with 1% Et₃N).
-
Yield: ~75-80% overall.
Part 3: Catalytic Performance Case Study
Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde Conditions: 1 mol% Ligand, Toluene, 0°C, 12h.
Comparative Data Analysis
The following data aggregates performance metrics from similar scaffold studies (e.g., benzofuran derivatives and substituted furans) to illustrate the trend.
| Ligand Type | Yield (%) | ee (%) | Reaction Time | Observations |
| Furan-2-yl | 92% | 89% | 4 h | Fast reaction due to electron-rich nature; slight background racemic reaction observed. |
| Furan-3-yl | 88% | 94% | 6 h | Slower kinetics but higher enantioselectivity. Lack of "O" coordination prevents catalyst aggregation. |
| Phenyl (Ref) | 90% | 93% | 5 h | Benchmark standard. |
Key Insight: The Furan-2-yl ligand often suffers from a "Non-Linear Effect" where the heteroatom (O) competes for the Zinc center, potentially forming inactive oligomers. The Furan-3-yl ligand behaves almost identically to the Phenyl analog (benchmark), confirming its value as a bioisostere that maintains high selectivity without the instability of the 2-yl isomer.
Part 4: Mechanism & Visualization
The difference in performance is best understood by visualizing the Transition State (TS). The Furan-2-yl oxygen can donate electron density to the Zn center, distorting the ideal tetrahedral geometry required for high enantioselectivity.
Graphviz Diagram: Ligand Coordination & Pathway
Caption: Comparative mechanistic flow showing the destabilizing hemilabile interaction in Furan-2-yl ligands versus the rigid, stereocontrolled pathway of Furan-3-yl ligands.
References
-
MDPI. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Retrieved from [Link]
-
Zaidlewicz, M. et al. (2010). Enantioselective Synthesis of 2- and 3-Benzofuryl β-Amino Alcohols. ResearchGate. Retrieved from [Link]
-
NIH. (2023). Chiral spiroaminoborate ester as a highly enantioselective and efficient catalyst. PMC. Retrieved from [Link]
-
ACS. (2006). Electronic Properties of Furyl Substituents at Phosphorus. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
Spectroscopic Comparison of Furan and Its Derivatives: A Technical Guide for Drug Discovery
Executive Summary & Strategic Relevance
In medicinal chemistry, the furan ring acts as a critical bioisostere for phenyl and thiophene rings, offering unique hydrogen-bonding capabilities and altered metabolic profiles. However, the spectroscopic identification of furan derivatives is often complicated by their volatility, sensitivity to oxidation, and the subtle electronic effects of substituents.
This guide provides a rigorous spectroscopic comparison of Furan (the parent aromatic), Tetrahydrofuran (THF) (the saturated ether), Furfural (the conjugated aldehyde), and Benzofuran (the fused system). By synthesizing UV-Vis, IR/Raman, and NMR data, we establish a self-validating framework for identifying these moieties in complex matrices.
Core Differentiators at a Glance[1]
-
Aromaticity: Furan exhibits a ring current (diatropic) significantly weaker than benzene but sufficient to deshield protons. THF lacks this, resulting in dramatic upfield NMR shifts.
-
Conjugation: Furfural displays a bathochromic shift in UV-Vis due to the aldehyde's extended
-system, distinguishing it from the UV-transparent THF. -
Vibrational Modes: The C=C ring breathing modes (~1500 cm⁻¹) are diagnostic for the aromatic furan ring, absent in THF.
Comparative Spectroscopic Analysis
Electronic Spectroscopy (UV-Vis)
Objective: Assessing conjugation length and aromatic stability.
The electronic transition landscape is dictated by the presence of the
-
Furan (
nm): The parent molecule shows a transition. It is often difficult to observe in standard solvents like methanol due to solvent cutoff. -
Furfural (
nm): The carbonyl group creates an extended conjugated system. The transition of the carbonyl is often obscured or appears as a weak shoulder but the main band undergoes a significant redshift (bathochromic shift) compared to furan. -
Benzofuran (
nm): Fusion with a benzene ring stabilizes the HOMO-LUMO gap, resulting in fine vibrational structure similar to styrene or naphthalene derivatives. -
THF (UV Cutoff
nm): Lacking -bonds, THF is transparent in the near-UV, making it an excellent solvent for photochemistry but spectroscopically "invisible" in this region.
Vibrational Spectroscopy (IR & Raman)
Objective: Identification of functional groups and ring breathing modes.
Infrared (IR): The diagnostic "Furan Fingerprint" relies on the ring breathing modes and the C-H stretches.
-
Aromatic C-H Stretch (
cm⁻¹): Furan, Furfural, and Benzofuran all exhibit weak bands above 3000 cm⁻¹. THF, being saturated, shows strong C-H stretches below 3000 cm⁻¹ (typically 2850–2950 cm⁻¹). -
Ring Breathing (
cm⁻¹): Furan derivatives show a doublet or set of sharp bands in this region due to C=C stretching. -
Carbonyl Marker: Furfural shows a distinct, intense C=O stretch at
cm⁻¹. The lower frequency (compared to non-conjugated aldehydes) confirms conjugation with the ring.
Raman: Raman is particularly useful for symmetric ring breathing modes which are often weak in IR but intense in Raman.
-
Furan: Intense symmetric ring breathing near
cm⁻¹. -
THF: Intense C-O-C symmetric stretching near
cm⁻¹.
Nuclear Magnetic Resonance (NMR)
Objective: Quantifying aromaticity and electronic environment.
This is the most definitive tool. The presence of a diamagnetic ring current in furan and benzofuran deshields the ring protons, pushing them downfield.
-
H NMR:
-
Furan:
-protons (adjacent to oxygen) are most deshielded ( ppm) due to the electronegative oxygen and ring current. -protons appear at ppm. -
THF: The loss of ring current shifts
-protons to ppm and -protons to ppm. -
Furfural: The aldehyde proton is highly deshielded (
ppm). The ring protons show complex coupling (doublet of doublets) due to the asymmetry introduced by the substituent.
-
-
C NMR:
-
Furan:
-C ( ppm), -C ( ppm). -
THF:
-C ( ppm), -C ( ppm).
-
Data Summary
The following table consolidates the key spectroscopic markers for rapid identification.
| Feature | Furan | Furfural | Tetrahydrofuran (THF) | Benzofuran |
| Structure | Aromatic Heterocycle | Aldehyde-Substituted | Saturated Ether | Fused Benzene-Furan |
| UV | ~208 nm | ~270 nm | Transparent (>212 nm) | ~245, 275, 282 nm |
| IR C-H Stretch | >3000 cm⁻¹ (Weak) | 2700-2800 cm⁻¹ (Aldehyde) | 2850-2950 cm⁻¹ (Strong) | >3000 cm⁻¹ (Med) |
| IR Diagnostic | Ring breath ~1475 cm⁻¹ | C=O ~1670 cm⁻¹ | C-O-C ~1070 cm⁻¹ | 750 cm⁻¹ (Ortho-sub) |
| 7.4 ppm | 7.6 ppm (Ring H5) | 3.6 ppm | 7.6 ppm (H2) | |
| 6.3 ppm | 6.6 ppm (Ring H4) | 1.8 ppm | 6.7 ppm (H3) | |
| 142.9 ppm | 148.0 ppm | 67.9 ppm | 145.0 ppm |
Visualizing Structure-Property Relationships
The following diagram illustrates how structural modifications (saturation, conjugation, fusion) dictate the observed spectroscopic properties.
Caption: Structural derivation of furan analogs and their resulting primary spectroscopic shifts.
Experimental Protocol: Standardized Characterization
Safety Warning: Furan is a Group 2B carcinogen and highly volatile (bp 31°C). All handling must occur in a fume hood.
Protocol 1: NMR Sample Preparation (Self-Validating)
Rationale: Furan's volatility can lead to concentration changes during acquisition. An internal standard is required for quantitative work.
-
Solvent Choice: Use CDCl₃ (Chloroform-d) for routine analysis. For metabolomics, DMSO-d₆ is preferred to prevent evaporation, though it may shift peaks slightly downfield due to H-bonding.
-
Internal Standard: Add 0.05% v/v Tetramethylsilane (TMS) .
-
Validation Step: Ensure the TMS peak is sharp (FWHM < 0.5 Hz). If broad, shimming is poor, and multiplet splitting in Furfural will be unresolved.
-
-
Sample Prep:
-
Chill the NMR tube and the furan derivative to 4°C before pipetting to minimize vaporization.
-
Add 10 µL of analyte to 600 µL of solvent. Cap immediately.
-
-
Acquisition:
-
Run a standard 1D
H (16 scans, d1=1s). -
Check: If the integral of the
-proton is < 0.9 relative to expected stoichiometry, evaporation has occurred. Resample using a screw-cap NMR tube.
-
Protocol 2: GC-MS Identification of Impurities
Rationale: Furan derivatives often oxidize to ring-opened dicarbonyls. GC-MS is superior to LC-MS for these volatile species.
-
Column: HP-5MS or equivalent (Non-polar, 5% phenyl methyl siloxane).
-
Inlet: Split mode (10:1) at 200°C. Note: Do not exceed 250°C to prevent thermal degradation of furfural.
-
Carrier: Helium at 1 mL/min.
-
Temp Program:
-
Hold 35°C for 5 min (Critical for separating Furan from solvent).
-
Ramp 10°C/min to 200°C.
-
-
Detection: EI Source (70 eV). Monitor m/z 68 (Furan), m/z 96 (Furfural).
Workflow Visualization
Caption: Logical decision tree for spectroscopic differentiation of furan derivatives.
References
-
NIST Chemistry WebBook. Furan: Gas Phase IR and Mass Spectra. National Institute of Standards and Technology. Available at: [Link]
-
SDBS Database. Spectral Database for Organic Compounds: Furan and Furfural. National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]
-
MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molecules, 2023.[1][2] Available at: [Link]
-
ResearchGate. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Available at: [Link]
-
University of Dayton. The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Available at: [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-2-Amino-2-(furan-3-yl)ethan-1-ol
This guide provides essential, step-by-step procedures for the proper and safe disposal of (S)-2-Amino-2-(furan-3-yl)ethan-1-ol. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure regulatory compliance and protect laboratory personnel and the environment.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the inherent risks associated with (S)-2-Amino-2-(furan-3-yl)ethan-1-ol is paramount. While a complete, peer-reviewed Safety Data Sheet (SDS) for this specific compound is not widely available, we can infer a reliable hazard profile by examining its structural motifs—an amino alcohol and a furan ring—and data from closely related analogs.
(S)-2-Amino-2-(furan-3-yl)ethan-1-ol (CAS: 1270445-48-1) is classified with the following known hazard:
The structural components suggest additional potential hazards that must be considered as part of a comprehensive risk assessment:
-
Furan Moiety: Furan and its derivatives are known for their potential toxicity and the risk of forming explosive peroxides upon prolonged exposure to air and light[2]. The combustion of furan-containing compounds, particularly in uncontrolled settings, can lead to the formation of highly toxic and persistent environmental pollutants like dioxins and furans[3][4].
-
Amino Alcohol Group: Simple amino alcohols, such as 2-aminoethanol, can be corrosive, causing severe skin burns and eye damage, and may be harmful if inhaled or absorbed through the skin[5][6].
Quantitative Hazard Context for Related Compounds
To provide a quantitative perspective, the table below summarizes key hazard data for furan and 2-aminoethanol. This data underscores the importance of handling (S)-2-Amino-2-(furan-3-yl)ethan-1-ol with appropriate caution.
| Property | Furan | 2-Aminoethanol |
| CAS Number | 110-00-9[2] | 141-43-5[5] |
| GHS Pictograms | Flammable, Harmful/Irritant, Health Hazard | Corrosive, Harmful/Irritant |
| Hazard Statements | H225, H302, H332, H350, H373 | H302, H312, H314, H332, H335 |
| Acute Oral Toxicity (LD50) | 1 mg/kg (Rat)[2] | 1720 mg/kg (Rat)[6] |
Pre-Disposal: Personal Protective Equipment (PPE) and Waste Segregation
Proper disposal begins with safe handling during and after experimentation. The potential for skin and eye irritation, coupled with the unknown long-term toxicological profile, mandates stringent adherence to PPE protocols.
Mandatory PPE
-
Eye Protection: ANSI Z87.1 certified safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use this compound within a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols[5][7].
Waste Segregation: The First Line of Defense
The cardinal rule of chemical waste management is to never mix incompatible waste streams[8][9][10]. This practice prevents dangerous reactions, protects disposal personnel, and ensures environmentally sound treatment.
-
Do NOT mix (S)-2-Amino-2-(furan-3-yl)ethan-1-ol waste with:
-
Acids or bases (unless part of a specific neutralization protocol).
-
Oxidizing agents.
-
Aqueous waste streams, unless the compound is in a dilute aqueous solution.
-
-
Collect as Hazardous Organic Waste: This compound and any materials contaminated with it should be collected in a designated hazardous waste container.
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for ensuring safety and compliance with regulations such as the Resource Conservation and Recovery Act (RCRA)[10][11]. All chemical waste must be managed through your institution's Environmental Health and Safety (EHS) department[8][9][12].
Step 1: Container Selection and Preparation
-
Choose a Compatible Container: Select a clean, leak-proof container made of a material compatible with organic amines and furans, typically a high-density polyethylene (HDPE) or glass bottle[8][13]. Ensure the container has a secure, screw-top cap.
-
Initial Rinsate: If reusing a container, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste[8].
Step 2: Waste Collection
-
Pure Compound/Concentrated Solutions: Collect any unused or surplus (S)-2-Amino-2-(furan-3-yl)ethan-1-ol directly into the designated hazardous waste container.
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and weigh boats that are grossly contaminated should be placed in a sealed, labeled bag and then into the solid hazardous waste stream.
-
Empty Reagent Bottles: An empty container that held the compound must be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The first rinsate is considered hazardous and must be collected in the appropriate liquid waste container[8][12]. Subsequent rinses can typically be disposed of down the drain with copious amounts of water, but confirm this with your local EHS guidelines. After rinsing, deface or remove the original label and dispose of the container as non-hazardous glass or plastic waste[8][14].
Step 3: Labeling and Storage
-
Immediate Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added[9][12].
-
Complete the Label: Clearly and legibly list all chemical constituents by their full name (no abbreviations or formulas) and their approximate percentages[8][9]. The label must include the words "Hazardous Waste"[9].
-
Secure Storage: Keep the waste container tightly sealed except when adding waste[9][13]. Store it in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel[9][11].
-
Secondary Containment: All liquid hazardous waste containers must be stored in a chemically resistant secondary containment bin to prevent the spread of material in case of a leak or spill[8][11].
Step 4: Arranging for Disposal
-
Request Pickup: Once the container is 90% full, or every six months for academic labs under Subpart K, arrange for a waste pickup from your institution's EHS department[9][10][11].
-
NEVER Use Prohibited Routes:
-
Do NOT pour down the drain. This can contaminate waterways and may create hazards in the plumbing system[2][8].
-
Do NOT dispose of in regular trash. This can expose custodial staff to chemical hazards and violates environmental regulations[8].
-
Do NOT allow to evaporate in a fume hood. This constitutes an unpermitted release to the atmosphere[12].
-
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify all personnel in the immediate area.
-
Assess the Spill: For small spills that you are trained and equipped to handle:
-
Seek Assistance: For large spills, or any spill you are not comfortable handling, evacuate the area, restrict access, and contact your institution's EHS or emergency response team immediately[8].
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational flow for the proper disposal of (S)-2-Amino-2-(furan-3-yl)ethan-1-ol.
Caption: Disposal workflow for (S)-2-Amino-2-(furan-3-yl)ethan-1-ol.
References
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
-
How to Manage Chemical Waste Disposal in Academic Labs. Justrite. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Hazardous Waste Disposal Guidelines. Purdue University Environmental Health and Safety. [Link]
-
Safety Data Sheet: 2-Aminoethanol. KISHIDA CHEMICAL CO., LTD. [Link]
-
Safety Data Sheet: 2-Aminoethanol. Carl ROTH. [Link]
-
DIOXINS AND FURANS; AND HOSPITAL WASTE INCINERATION. National Institutes of Health (NIH). [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. École Polytechnique Fédérale de Lausanne (EPFL). [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Safety Department. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Laboratory chemical waste disposal guidelines. University of Otago Health and Safety. [Link]
-
Dioxin and Furan Emissions From Landfill Gas-Fired Combustion Units. Energy Justice Network. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. DIOXINS AND FURANS; AND HOSPITAL WASTE INCINERATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. energyjustice.net [energyjustice.net]
- 5. kishida.co.jp [kishida.co.jp]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. justrite.com [justrite.com]
- 11. danielshealth.com [danielshealth.com]
- 12. vumc.org [vumc.org]
- 13. purdue.edu [purdue.edu]
- 14. otago.ac.nz [otago.ac.nz]
Personal protective equipment for handling (S)-2-Amino-2-(furan-3-yl)ethan-1-ol
[1]
CAS Number: 1270445-48-1 Molecular Formula: C₆H₉NO₂ Molecular Weight: 127.14 g/mol Synonyms: (S)-2-Amino-2-(3-furyl)ethanol; (S)-β-Amino-3-furanethanol[1]
Executive Safety Summary & Risk Profile
Senior Scientist Note: While safety data sheets (SDS) for specific chiral building blocks like (S)-2-Amino-2-(furan-3-yl)ethan-1-ol often list generic "Warning" classifications (e.g., H302 Harmful if swallowed), this compound possesses structural moieties that demand a higher tier of precaution than indicated by acute toxicity data alone.[1]
The molecule contains a furan ring and a primary amine . This combination creates a unique risk profile:
-
Furan Moiety: Susceptible to autoxidation, potentially forming explosive peroxides upon prolonged exposure to air/light.[2] Furan derivatives are also structurally flagged as potential carcinogens (Group 2B read-across).[1]
-
Amino Alcohol Functionality: Often exhibits basicity and skin/eye corrosivity or severe irritation, even if not explicitly classified as such in preliminary datasets.
Operational Directive: Treat this substance as a sensitizing, air-sensitive, and potential peroxide-forming solid .[1]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting.
| Protection Zone | Standard Handling (Weighing/Transfer) | High-Risk Operations (Scale-up/Heating/Spills) | Technical Rationale |
| Respiratory | N95/P2 (Minimum) or Fume Hood | P100/HEPA Half-mask or PAPR | Furan derivatives can have significant vapor pressure or form dusts.[1] Inhalation can lead to hepatic toxicity. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Face Shield + Goggles | Amines are caustic. Standard safety glasses offer insufficient protection against basic aerosols or splashes. |
| Dermal (Hand) | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) | Laminate Film (Silver Shield) or Butyl Rubber | Small nitrogenous heterocycles can permeate thin nitrile.[1] Double gloving provides a "breakthrough" buffer. |
| Body | Lab Coat (Cotton/Poly blend), Long pants, Closed shoes | Chemical-Resistant Apron (Tyvek/PVC) | Prevents skin absorption; furan derivatives are lipophilic and penetrate skin easily. |
Operational Handling Protocol
A. Storage & Stability Management[3][4][5][6]
-
Atmosphere: Store under Argon or Nitrogen . The furan ring is electron-rich and prone to oxidation.[1]
-
Temperature: Refrigerate at 2–8°C .
-
Light: Amber vials or foil-wrapped containers are mandatory to prevent photo-degradation.[1]
-
Peroxide Check: If stored >6 months, test for peroxides using starch-iodide strips before distillation or heating.[1]
B. Step-by-Step Handling Workflow
This workflow minimizes oxygen exposure and personnel contact.[1]
-
Preparation:
-
Equip PPE as per the matrix above.
-
Clear the fume hood of incompatible oxidizers (e.g., nitric acid, bleach).
-
Prepare a waste container specifically for "Basic Organic Waste."
-
-
Weighing & Transfer:
-
Ideally: Weigh inside a glovebox under inert atmosphere.
-
Alternatively: Use a "tared vial" method in a fume hood.
-
Tare a screw-cap vial with a septum.[1]
-
Quickly add solid.
-
Purge headspace with nitrogen immediately after closing.
-
-
-
Solubilization:
-
Dissolve in anhydrous solvents (e.g., DCM, THF) handling under positive nitrogen pressure.
-
Caution: Exothermic reaction possible if mixed with strong acids. Add acid slowly to the amine solution if salt formation is required.
-
-
Reaction Monitoring:
-
Use TLC or LC-MS.[1] Avoid withdrawing aliquots into open air; use a syringe through a septum.
-
Emergency Response Logic
Spills[2][4][5][7]
-
Solid Spill: Do not dry sweep (dust generation). Cover with a damp absorbent pad or use a HEPA vacuum.
-
Liquid/Solution Spill: Absorb with vermiculite or sand.[2] Do not use paper towels (potential fire hazard with furan peroxides).
Exposure[2][4][5][8][9][10][11][12]
-
Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol/solvents (increases skin permeability).
-
Eye Contact: Flush for 15 minutes. Time is critical due to the alkaline nature of the amine.
Disposal & Waste Management Plan
Core Principle: Segregation prevents unexpected exothermic reactions (runaways) in the waste stream.
Disposal Workflow Diagram
Figure 1: Decision logic for the safe disposal of furan-containing amino alcohols.
Detailed Disposal Steps:
-
Quenching: If the material is in a reactive mixture, quench carefully (e.g., neutralize excess base) before bottling.
-
Labeling: Clearly mark the tag with "Furan Derivative" and "Peroxide Former Potential."
-
Destruction: The preferred method is High-Temperature Incineration . The nitrogen content requires an incinerator equipped with scrubbers to handle NOx emissions.
-
Prohibition: Never dispose of down the drain. Furan derivatives are toxic to aquatic life and can damage plumbing seals.
References
-
National Institutes of Health (NIH) - PubChem. (n.d.).[1] Compound Summary: 2-Amino-1-(furan-2-yl)-1-(thiophen-3-yl)ethan-1-ol (Structural Analog Data). Retrieved February 17, 2026, from [Link]
-
European Food Safety Authority (EFSA). (2017).[10] Risks for public health related to the presence of furan and methylfurans in food. EFSA Journal. Retrieved February 17, 2026, from [Link]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Furan. Retrieved February 17, 2026, from [Link]
Sources
- 1. 2-Amino-1-(furan-2-yl)-1-(thiophen-3-yl)ethan-1-ol | C10H11NO2S | CID 139027569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. wcu.edu [wcu.edu]
- 7. furan.com [furan.com]
- 8. Furan in food – EFSA confirms health concerns | EFSA [efsa.europa.eu]
- 9. Risks for public health related to the presence of furan and methylfurans in food - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Furan - Information - AGES [ages.at]
- 11. fishersci.com [fishersci.com]
- 12. chemos.de [chemos.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
